molecular formula C9H8BrCl B1291775 3-(4-Bromophenyl)-2-chloro-1-propene CAS No. 485320-33-0

3-(4-Bromophenyl)-2-chloro-1-propene

Cat. No.: B1291775
CAS No.: 485320-33-0
M. Wt: 231.51 g/mol
InChI Key: PMGYVIRDWUKCSH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-chloro-1-propene (CAS: 1248691-20-4) is a halogenated aromatic compound with the molecular formula C₉H₇BrCl. It consists of a propene backbone (CH₂=CH–CH₂) substituted at the 3-position by a 4-bromophenyl group and at the 2-position by a chlorine atom. The compound is structurally characterized by its conjugated system, where the double bond and halogen substituents influence its electronic and steric properties. According to , it was marketed as a building block in organic synthesis but is now discontinued.

Properties

IUPAC Name

1-bromo-4-(2-chloroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYVIRDWUKCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641103
Record name 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-33-0
Record name 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Bromophenyl)-2-chloro-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and allyl chloride.

    Reaction: The 4-bromobenzaldehyde undergoes a Wittig reaction with allyl chloride in the presence of a base such as potassium tert-butoxide. This reaction forms the desired this compound.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(4-Bromophenyl)-2-chloro-1-propene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond can lead to the formation of 3-(4-Bromophenyl)-2-chloropropane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: 3-(4-Bromophenyl)-2-hydroxy-1-propene, 3-(4-Bromophenyl)-2-alkoxy-1-propene.

    Oxidation: 3-(4-Bromophenyl)-2-chloro-1,2-epoxypropane.

    Reduction: 3-(4-Bromophenyl)-2-chloropropane.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a substrate in various catalytic reactions to study reaction mechanisms.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

Industry:

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

    Agrochemicals: Explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-chloro-1-propene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine and chlorine atoms, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biological macromolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Halogenated Propene Derivatives

Several propene analogs with halogen substituents are documented in the evidence, differing in substituent type, position, and molecular weight:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
3-(4-Bromophenyl)-2-chloro-1-propene C₉H₇BrCl 231.51 4-Bromophenyl, 2-Cl 1248691-20-4
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene C₁₀H₉BrCl 259.54 4-Cl, 2-methylphenyl, 2-Br Not specified
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene C₁₀H₉ClF 186.63 3-F, 4-methylphenyl, 2-Cl Not specified
3-(4-N-Butylphenyl)-2-chloro-1-propene C₁₃H₁₇Cl 208.73 4-N-butylphenyl, 2-Cl 951890-83-8

Key Observations :

  • Electronic Effects : The 4-bromophenyl group in the target compound enhances electron-withdrawing effects compared to alkyl-substituted analogs (e.g., 3-(4-N-butylphenyl)-2-chloro-1-propene). This difference influences reactivity in electrophilic substitution or coupling reactions .

Chalcone Derivatives with Halogen Substituents

Chalcones (α,β-unsaturated ketones) share structural motifs with the target compound but include a ketone group. Examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-ene-1-one C₁₅H₁₀BrClO 321.96 4-Bromophenyl, 2-Cl, ketone Antioxidant (74.5% yield)
3-(2-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one C₁₅H₁₀BrClO 321.96 2-Bromophenyl, 4-Cl, ketone Not specified
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 266.70 4-Cl, 4-hydroxyphenyl, ketone Not specified

Key Observations :

  • Functional Groups: The ketone in chalcones enables conjugation, increasing UV absorption and reactivity in Michael additions compared to the non-ketone target compound .

1,3,4-Oxadiazole Derivatives

While structurally distinct, oxadiazole derivatives with halogenated aryl groups demonstrate pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one C₁₇H₁₂BrClN₂O₂ 415.66 4-Bromophenyl, 4-Cl, oxadiazole 59.5% anti-inflammatory
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole C₁₈H₁₅BrN₂O₃ 411.23 4-Bromophenyl, dimethoxyphenyl, oxadiazole 61.9% anti-inflammatory

Key Observations :

  • Toxicity : Lower severity index (SI = 0.75–0.83) in oxadiazoles vs. indomethacin (SI = 2.67) suggests safer profiles, a critical consideration for drug development .

Biological Activity

3-(4-Bromophenyl)-2-chloro-1-propene, with the chemical formula C9H8BrCl, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 485320-33-0
  • Molecular Formula : C9H8BrCl
  • Molecular Weight : 233.52 g/mol

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The presence of bromine and chlorine substituents is believed to enhance its antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various in vitro models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation, such as the NF-kB and PI3K/Akt pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, thus reducing the levels of inflammatory mediators .
  • Cellular Uptake and Localization : Upon entering cells, this compound is thought to localize primarily in the cytoplasm, where it interacts with various proteins involved in cellular signaling pathways.
  • Modulation of Gene Expression : By influencing transcription factors such as NF-kB, this compound may alter gene expression related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits COX enzyme activity
AnticancerInduces apoptosis in cancer cell lines

Case Study Example

In a study evaluating the anti-inflammatory effects of various halogenated compounds, this compound was found to significantly reduce the production of prostaglandins in cultured human fibroblasts. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests that it is metabolized primarily by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity. Toxicity studies indicate that at low doses, the compound exhibits minimal toxicity while maintaining its therapeutic effects .

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